

A Technical Guide to the Natural Dietary Sources of Apigenin and its Glycosides

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Compound of Interest

Compound Name: *Apigenin*

Cat. No.: *B1666066*

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Apigenin, a flavone belonging to the flavonoid class of polyphenols, has garnered significant scientific interest for its potential therapeutic properties, including anti-inflammatory, antioxidant, and anti-cancer effects. This technical guide provides a comprehensive overview of the primary natural dietary sources of **apigenin** and its glycosidic forms. It is designed to serve as a resource for researchers, scientists, and professionals in drug development by presenting quantitative data, detailed experimental methodologies for extraction and quantification, and an exploration of the key signaling pathways modulated by **apigenin**.

Natural Dietary Sources of Apigenin and its Glycosides

Apigenin is widely distributed throughout the plant kingdom, with particularly high concentrations found in certain herbs, vegetables, and beverages. The compound typically exists in plants as glycosides, where it is bound to a sugar moiety. Common **apigenin** glycosides include apiin (**apigenin**-7-O-apioglucoside), apigenitrin (**apigenin**-7-O-glucoside), vitexin (**apigenin**-8-C-glucoside), and isovitexin (**apigenin**-6-C-glucoside)[1][2].

The richest dietary sources of **apigenin** are herbs, with parsley and chamomile being the most prominent. Dried herbs often contain significantly higher concentrations of **apigenin** due to the

removal of water. Vegetables such as celery and onions, as well as some fruits, also contribute to dietary **apigenin** intake[3][4].

Quantitative Data of Apigenin in Food Sources

The following table summarizes the quantitative content of **apigenin** in various dietary sources. Data has been compiled from multiple studies and standardized to milligrams per 100 grams (mg/100g) of fresh weight (FW) or dry weight (DW) for ease of comparison.

Food Source	Form	Apigenin Content (mg/100g)	Reference(s)
Parsley (<i>Petroselinum crispum</i>)	Dried	~4503.5	[4]
Parsley (<i>Petroselinum crispum</i>)	Fresh	~215.5	[1]
Chamomile (<i>Matricaria chamomilla</i>)	Dried Flowers	300 - 500	
Celery (<i>Apium graveolens</i>)	Seeds	~78.65	
Celery (<i>Apium graveolens</i>)	Fresh	2.2 - 10.8	
Vine Spinach (<i>Basella alba</i>)	Fresh	~62.2	
Chinese Celery (<i>Apium graveolens</i> var. <i>secalinum</i>)	Fresh	~24.02	
Oregano (<i>Origanum vulgare</i>)	Dried	High	[4]
Artichoke (<i>Cynara scolymus</i>)	Fresh	Moderate	[4]
Onions (<i>Allium cepa</i>)	Fresh	Low to Moderate	[3]
Oranges (<i>Citrus sinensis</i>)	Fresh	Low	[3]
Grapefruit (<i>Citrus paradisi</i>)	Fresh	Low	[3]
Mungbean (<i>Vigna radiata</i>)	Sprouts	15.75 (Vitexin) & 19.85 (Isovitexin)	[5]

Buckwheat (Fagopyrum esculentum)	Sprouts	354.8 (Vitexin) & 557.9 (Isovitexin)	[6]
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Apigenin Glycosides in Dietary Sources

Glycoside	Chemical Name	Common Dietary Sources	Reference(s)
Apiin	Apigenin-7-O-apioglucoside	Parsley, Celery	[1]
Apigetrin	Apigenin-7-O-glucoside	Dandelion Coffee, Mexican Oregano, Olives	[1] [7]
Vitexin	Apigenin-8-C-glucoside	Mungbean, Buckwheat, Passionflower, Cannabis	[5] [6] [8]
Isovitexin	Apigenin-6-C-glucoside	Mungbean, Buckwheat, Passionflower, Cannabis	[5] [6] [8]
Rhoifolin	Apigenin-7-O-neohesperidoside		[1]
Schaftoside	Apigenin-6-C-glucoside 8-C-arabinoside		[1]
Apigenin-7-O-glucuronide	Globe Artichoke		[9] [10]

Experimental Protocols for Extraction and Quantification

Accurate quantification of **apigenin** and its glycosides from plant matrices is crucial for research and development. The following sections detail common methodologies for their extraction and analysis.

Extraction Methodologies

2.1.1. Ultrasonic-Assisted Extraction (UAE) of **Apigenin** from Chamomile

This method utilizes ultrasonic waves to disrupt plant cell walls, facilitating the release of bioactive compounds.

- **Sample Preparation:** Dried chamomile flowers are ground into a fine powder.
- **Extraction Solvent:** A hydroalcoholic solution (e.g., 70:30 v/v ethanol:water) is commonly used.
- **Procedure:**
 - Mix the powdered chamomile with the extraction solvent at a solid-to-solvent ratio of 1:10 (w/v).
 - Place the mixture in an ultrasonic bath operating at a frequency of 20-40 kHz.
 - Sonicate for 20-30 minutes, maintaining the temperature below 45°C to prevent degradation of thermolabile compounds[11].
 - After sonication, filter the extract through muslin cloth followed by filter paper (e.g., Whatman No. 1).
 - Concentrate the filtrate under reduced pressure at a temperature not exceeding 45°C.
 - Store the concentrated extract at 4°C in an amber vial.

2.1.2. Microwave-Assisted Extraction (MAE) of Flavonoids from Celery

MAE employs microwave energy to heat the solvent and plant material, leading to rapid and efficient extraction.

- Sample Preparation: Fresh celery leaves are dried and ground to a powder.
- Extraction Solvent: An aqueous ethanol solution (e.g., 75.6% v/v) has been shown to be effective[12][13][14].
- Procedure:
 - Combine the powdered celery leaves with the extraction solvent at a solid-to-solvent ratio of 1:30 (g/mL) in a microwave-safe extraction vessel[12][13][14].
 - Apply microwave power (e.g., 500 W) for a short duration (e.g., 2-4 minutes)[12][13][14].
 - After extraction, allow the mixture to cool.
 - Filter the extract to separate the solid residue from the liquid phase.
 - The resulting extract can then be used for quantification.

Quantification Methodology: High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used analytical technique for the separation, identification, and quantification of **apigenin** and its glycosides.

- HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD) is required.
- Chromatographic Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 μ m particle size) is typically used[15][16].
- Mobile Phase: A gradient or isocratic mobile phase consisting of a mixture of an aqueous acidic solution (e.g., 0.1% formic acid or 0.2% phosphoric acid in water) and an organic solvent (e.g., acetonitrile or methanol) is employed[16][17]. A common mobile phase composition is acetonitrile and water in a 75:25 v/v ratio[15][16].
- Flow Rate: A typical flow rate is 1.0 mL/min[15][16].
- Detection: **Apigenin** can be detected by UV absorbance at approximately 268 nm[15][16].

- **Quantification:** A calibration curve is constructed using a series of standard solutions of **apigenin** of known concentrations. The concentration of **apigenin** in the plant extract is then determined by comparing its peak area to the calibration curve.

Key Signaling Pathways Modulated by Apigenin

Apigenin exerts its biological effects by modulating a variety of cellular signaling pathways. Understanding these pathways is critical for drug development and therapeutic applications.

Anti-Cancer Effects

Apigenin has been shown to interfere with multiple stages of carcinogenesis, including proliferation, angiogenesis, and metastasis.

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Caption: **Apigenin's** anti-cancer signaling pathways.

Anti-Inflammatory Effects

Apigenin's anti-inflammatory properties are primarily mediated through the inhibition of pro-inflammatory signaling pathways.

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Caption: **Apigenin**'s anti-inflammatory signaling pathways.

Neuroprotective Effects

Apigenin has demonstrated neuroprotective potential through the activation of antioxidant and pro-survival signaling pathways.

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```
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Neuronal_Survival; }
```

Caption: **Apigenin**'s neuroprotective signaling pathways.

Conclusion

This technical guide provides a consolidated resource on the natural dietary sources of **apigenin** and its glycosides, offering quantitative data and detailed experimental protocols for their analysis. The elucidation of the key signaling pathways modulated by **apigenin** underscores its potential as a lead compound for the development of novel therapeutics. Further research is warranted to fully explore the bioavailability of **apigenin** from different dietary sources and to conduct clinical trials to validate its efficacy in various disease models. This comprehensive overview serves as a foundational tool for scientists and researchers dedicated to advancing our understanding and application of this promising natural compound.

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